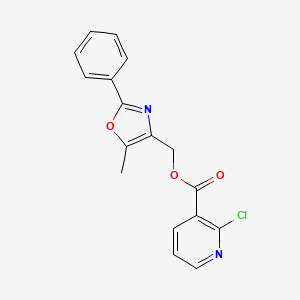

2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

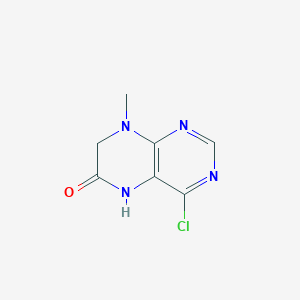

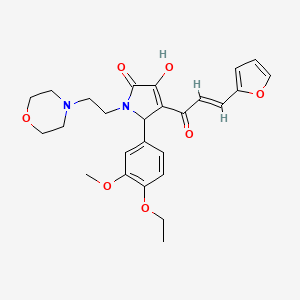

The compound "2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide" is a derivative of thiophene and is characterized by the presence of a chlorophenoxy group, an acetamido group, and a phenyl group. This structure suggests potential biological activity, which is supported by the studies on related compounds that have been synthesized and tested for various biological activities, including anti-inflammatory and insect growth regulatory properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with good yields. For instance, an indole acetamide derivative was synthesized by stirring aminophenyl chlorophenoxy acetamide with indole-2-carboxylic acid in dry dichloromethane, followed by the addition of lutidine and a coupling agent in cooled conditions . Another compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, was synthesized and characterized using various spectroscopic techniques . These methods provide a basis for the synthesis of the compound , suggesting that similar conditions and reagents could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using spectroscopic analyses such as MS, FT-IR, NMR, and single-crystal X-ray diffraction studies . Density functional theory (DFT) calculations have been used for geometry optimization, indicating that the optimized structures are not in an excited state . These studies provide insights into the molecular structure of "2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide," suggesting that similar techniques could be used to determine its precise structure.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through computational studies, including the analysis of frontier molecular orbitals (HOMO and LUMO) to understand electronic charge transfer within the molecules . These studies are crucial for predicting the reactivity of "2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide" and its potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various analytical techniques. For example, vibrational analysis and Hirshfeld surface analysis have been carried out to investigate the stability and intermolecular interactions in the crystal . The solubility and thermal stability of related polyamides have been evaluated, showing no weight loss below 390°C . These findings suggest that "2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide" may also exhibit stable physical and chemical properties conducive to biological applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds, including those structurally related to 2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising inhibitory activity against various cancer cell lines. The synthesis involved the reaction of specific chloroacetamide reagents with thiophene derivatives, leading to the formation of compounds with potential anticancer activity. The synthesized compounds were tested in vitro using the MTT assay, with some showing significant efficacy against selected cell lines, particularly those containing thiazolidinone rings or thiosemicarbazide moieties in their structures (Atta & Abdel‐Latif, 2021).

Antibacterial Properties of Chlorophenyl Acetamide Derivatives

Research into the antibacterial properties of chlorophenyl acetamide derivatives, similar to 2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide, has yielded compounds with moderate to good activity against both gram-positive and gram-negative bacteria. These compounds were synthesized through reactions involving chlorophenyl and various substituents, leading to a range of acetamide derivatives. The antibacterial efficacy of these compounds was assessed against strains such as S. aureus and E. coli, highlighting their potential as antibacterial agents (Desai et al., 2008).

Antimicrobial Activities of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives, structurally akin to 2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide, has been explored for their antimicrobial activities. These compounds were synthesized from specific precursors and evaluated for their efficacy against various microbial strains. Some derivatives exhibited significant antimicrobial activity, comparable to standard drugs, showcasing their potential in antimicrobial therapy (Patel & Shaikh, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[[2-(4-chlorophenoxy)acetyl]amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S/c20-13-6-8-14(9-7-13)25-11-17(23)22-19-15(18(21)24)10-16(26-19)12-4-2-1-3-5-12/h1-10H,11H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVXVFLCOVSIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-Chlorophenoxy)acetamido)-5-phenylthiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)

![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)

![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)

![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)